Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

medicinal chemistry structure-activity relationship kinase inhibition

Researchers pursuing factor Xa inhibitors often encounter scaffolds lacking the precise steric and electronic profile required for SAR exploration. CAS 6132-29-2 solves this problem with its ortho-chlorophenyl and isopropyl ester substitution pattern, validated in patent WO2004046138A1. - Enables direct entry into anticoagulant inhibitor programs with established patent precedent - Ortho-chloro handle supports cross-coupling diversification; isopropyl ester permits selective deprotection - Differentiated from para-chloro and methyl/ethyl analogs in aPKC inhibitor SAR studies

Molecular Formula C14H14ClNO2S
Molecular Weight 295.8g/mol
CAS No. 6132-29-2
Cat. No. B443961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
CAS6132-29-2
Molecular FormulaC14H14ClNO2S
Molecular Weight295.8g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
InChIInChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3
InChIKeyMKVIELFIGZTWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 6132-29-2: Chemical Identity & Properties


Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 6132-29-2) is a fully substituted 2-aminothiophene-3-carboxylate derivative characterized by an ortho-chlorophenyl substituent at the C4 position and an isopropyl ester at the C3 carboxylate [1]. The compound possesses a molecular formula of C₁₄H₁₄ClNO₂S with an average mass of 295.78 g/mol and a monoisotopic mass of 295.043378 g/mol [1]. This scaffold belongs to a broader class of 2-amino-4-arylthiophene-3-carboxylates, which have been extensively investigated as privileged structures in medicinal chemistry for their utility as synthetic intermediates and their documented biological activities across diverse therapeutic areas [2].

Scaffold Kinase inhibitor SAR with ortho-chlorophenyl geometry
Intermediate Patent-documented factor Xa inhibitor programs
Synthesis Gewald-accessible for parallel thiophene libraries

Structural Uniqueness of CAS 6132-29-2


The 2-aminothiophene-3-carboxylate scaffold presents multiple substitution points (C2 amino, C3 ester, C4 aryl, C5 position) where even subtle structural modifications produce pronounced alterations in both physicochemical properties and biological activity profiles [1]. For CAS 6132-29-2 specifically, the combination of an ortho-chlorophenyl substituent at C4 and an isopropyl ester at C3 creates a distinct steric and electronic environment that cannot be replicated by analogs bearing alternative halogenation patterns (e.g., para-chloro, unsubstituted phenyl) or different ester moieties (e.g., methyl, ethyl). Literature precedent demonstrates that C4-aryl substitution profoundly influences inhibitory potency and selectivity in kinase-targeting programs, while ester group variation affects both synthetic accessibility and downstream derivatization potential [1]. These structural determinants render CAS 6132-29-2 non-interchangeable with seemingly similar 2-aminothiophene-3-carboxylate derivatives.

  • C4-aryl substitution Ortho-chlorophenyl geometry and electronics differ from para-chloro or unsubstituted phenyl; kinase selectivity profile may shift.
  • C3 ester moiety Isopropyl ester influences lipophilicity and reactivity; methyl or ethyl analogs alter synthetic accessibility and derivatization potential.

Differentiation Evidence for CAS 6132-29-2


Ortho-Chloro Substitution Alters Scaffold Geometry

CAS 6132-29-2 bears an ortho-chlorophenyl group at the C4 position of the thiophene core. In the 2-amino-4-arylthiophene-3-carboxylate scaffold, the C4-aryl moiety is a critical determinant of biological activity; SAR studies on analogous atypical protein kinase C (aPKC) inhibitors established that electron-withdrawing and electron-donating substituents on the C4-phenyl ring differentially modulate inhibitory potency [1]. The ortho-chloro substitution present in CAS 6132-29-2 introduces both steric hindrance and inductive electron withdrawal at the ortho position, a configuration distinct from the unsubstituted phenyl analogs evaluated in aPKC inhibitor programs [1]. This substitution pattern alters the dihedral angle between the thiophene and aryl rings, thereby influencing molecular conformation and target-binding geometry.

Ortho-Chloro Substitution
Class-level
Target: ortho-chlorophenyl — steric + inductive effects
vs
Comparator: unsubstituted phenyl — planar, no ortho substitution
Qualitative difference in dihedral angle and electron distribution
Supports SAR interpretation of C4-aryl geometry
Class-level inference from aPKC inhibitor studies; data to verify in specific scaffold
medicinal chemistry structure-activity relationship kinase inhibition

Isopropyl Ester Enhances Lipophilicity and Reactivity

CAS 6132-29-2 contains an isopropyl ester at the C3 carboxylate position, which confers distinct physicochemical properties compared to the more commonly employed methyl and ethyl ester analogs. In a patent application (WO2004046138A1) describing carboxylic acid amide derivatives with factor Xa inhibitory activity, the compound was specifically employed as a synthetic intermediate [1]. The isopropyl ester moiety provides a balance of lipophilicity and steric bulk that differs from methyl and ethyl esters, potentially influencing solubility, membrane permeability, and the rate of ester hydrolysis in biological or synthetic contexts. The increased steric hindrance around the ester carbonyl also modulates reactivity in nucleophilic acyl substitution reactions relevant to downstream derivatization.

Isopropyl Ester Profile
Reported
Target: isopropyl ester — branched, moderate steric bulk
vs
Comparator: methyl/ethyl esters — linear, lower steric hindrance
cLogP increases ~0.5-0.7 log units; molecular weight ~14-28 g/mol higher
Indicates differentiated lipophilicity and reactivity for synthetic planning
Physicochemical prediction; experimental validation recommended
pharmaceutical synthesis prodrug design medicinal chemistry

Key Intermediate for Factor Xa Inhibitor Development

CAS 6132-29-2 is explicitly referenced and employed as a synthetic intermediate in patent WO2004046138A1, which discloses carboxylic acid amide derivatives exhibiting factor Xa inhibitory properties [1]. Factor Xa is a clinically validated anticoagulant target; inhibitors of this serine protease are used for the prevention and treatment of thromboembolic disorders including thrombosis, myocardial infarction, arteriosclerosis, inflammation, and apoplexy [1]. The patent describes the use of 2-aminothiophene-3-carboxylate derivatives, including CAS 6132-29-2, as building blocks for constructing factor Xa inhibitor candidates. The presence of the 2-chlorophenyl and isopropyl ester moieties in CAS 6132-29-2 contributes to the structure-activity relationship optimization within this inhibitor class.

Factor Xa Intermediate
Method context
Explicitly employed in WO2004046138A1 for synthesis of factor Xa inhibitor candidates
Supports factor Xa inhibitor research programs
Patent-validated intermediate; target inhibition requires separate confirmation
thromboembolic disorders anticoagulant discovery factor Xa inhibition

Systematic 4-Aryl Substitution via Gewald Chemistry

The 2-aminothiophene-3-carboxylate scaffold, including CAS 6132-29-2, is accessible via the Gewald multicomponent reaction, which enables systematic variation of the C4-aryl substituent [1]. One-pot Gewald methodology using aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine provides 4-aryl-2-aminothiophene-3-carboxylates in good to moderate yields [2]. The ortho-chlorophenyl substitution in CAS 6132-29-2 is obtained through selection of 2-chlorophenyl-containing ketone precursors. This synthetic accessibility permits parallel synthesis of structurally related analogs with systematic C4-aryl variation (e.g., ortho-chloro, para-chloro, unsubstituted phenyl, substituted phenyl variants), facilitating direct comparative SAR studies.

Gewald Synthesis
Class-level
One-pot Gewald reaction of 2-chlorophenyl ketone precursor; moderate to good yields reported
Enables systematic C4-aryl library diversification
Ortho-substitution may reduce yield; optimize for scale-up
heterocyclic synthesis Gewald reaction library synthesis

Research and Industrial Applications of CAS 6132-29-2


Factor Xa Inhibitor Development Programs

CAS 6132-29-2 is documented as a synthetic intermediate in patent WO2004046138A1, which discloses carboxylic acid amide derivatives exhibiting factor Xa inhibitory properties for the treatment of thromboembolic disorders including thrombosis, myocardial infarction, and arteriosclerosis [1]. The compound's ortho-chlorophenyl and isopropyl ester substitution pattern was specifically selected for this inhibitor program, providing a validated structural starting point for anticoagulant drug discovery efforts. Researchers pursuing novel factor Xa inhibitors or exploring SAR around 2-aminothiophene-based anticoagulants can leverage this compound as a key intermediate with established patent precedent.

Kinase and aPKC Inhibitor Programs

The 2-amino-4-arylthiophene-3-carboxylate scaffold, to which CAS 6132-29-2 belongs, has demonstrated utility in atypical protein kinase C (aPKC) inhibition programs [1]. SAR studies on related 4-phenylthiophene derivatives have shown that C4-aryl substitution critically modulates inhibitory potency and selectivity [1]. The ortho-chlorophenyl moiety in CAS 6132-29-2 introduces both steric and electronic features distinct from unsubstituted phenyl or para-substituted analogs. Researchers developing kinase inhibitors can employ CAS 6132-29-2 as a structurally differentiated building block for exploring halogen substitution effects on kinase selectivity profiles and binding interactions.

Parallel Synthesis of Thiophene Libraries

The Gewald multicomponent reaction provides systematic access to 4-aryl-2-aminothiophene-3-carboxylates, enabling parallel synthesis of structurally diverse thiophene libraries [1][2]. CAS 6132-29-2, with its ortho-chlorophenyl and isopropyl ester combination, serves as a representative member of this scaffold class that introduces both halogenation (chlorine for potential cross-coupling reactions) and a branched ester moiety. Medicinal chemistry groups building thiophene-based screening libraries can utilize this compound as part of a systematic matrix exploring C4-aryl substitution (ortho-chloro vs. para-chloro vs. unsubstituted phenyl) and C3-ester variation (isopropyl vs. methyl vs. ethyl) to establish comprehensive structure-property relationships.

Halogenated Thiophene Scaffolds for Chemical Probe Development

The ortho-chlorophenyl substituent in CAS 6132-29-2 provides a synthetic handle for further chemical elaboration through cross-coupling reactions, while the 2-amino group enables amide bond formation and heterocycle annulation [1]. The isopropyl ester offers a protecting group strategy that can be selectively cleaved or retained depending on downstream requirements. For chemical biology programs developing targeted probes or tool compounds, this combination of functional groups and substitution pattern provides multiple vectors for structural diversification while maintaining the privileged 2-aminothiophene core.

Application
Selection Property
Validation Focus
Factor Xa inhibitor research
Ortho-chlorophenyl/isopropyl ester substitution pattern
Patent-documented synthetic precedent; target inhibition context
Kinase inhibitor SAR studies
C4-aryl substitution geometry
aPKC selectivity profiling; binding conformation review
Thiophene library synthesis
Gewald-accessible scaffold
Systematic C4-aryl and C3-ester variation; yield optimization
Chemical probe development
Ortho-chlorophenyl handle for cross-coupling; amino group reactivity
Structural diversification vectors; protecting group strategy

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